molecular formula C14H12O4S B2929993 2-Ethoxy-4-formylphenyl thiophene-2-carboxylate CAS No. 354781-43-4

2-Ethoxy-4-formylphenyl thiophene-2-carboxylate

Cat. No.: B2929993
CAS No.: 354781-43-4
M. Wt: 276.31
InChI Key: XWUSMUFRTPJYOJ-UHFFFAOYSA-N
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Description

2-Ethoxy-4-formylphenyl thiophene-2-carboxylate is an organic compound with the molecular formula C14H12O4S and a molecular weight of 276.31 g/mol . This compound is characterized by the presence of an ethoxy group, a formyl group, and a thiophene ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-formylphenyl thiophene-2-carboxylate typically involves the esterification of 2-ethoxy-4-formylphenol with thiophene-2-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-formylphenyl thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethoxy-4-formylphenyl thiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-formylphenyl thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its functional groups. The formyl group can form covalent bonds with nucleophilic sites on proteins, while the thiophene ring can participate in π-π interactions with aromatic amino acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxy-4-formylphenyl thiophene-2-carboxylate is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and applications. The presence of both an electron-donating ethoxy group and an electron-withdrawing formyl group provides a balance of reactivity that is not found in many similar compounds .

Properties

IUPAC Name

(2-ethoxy-4-formylphenyl) thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4S/c1-2-17-12-8-10(9-15)5-6-11(12)18-14(16)13-4-3-7-19-13/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWUSMUFRTPJYOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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